REACTION_CXSMILES
|
C([O:4][CH2:5][C:6]1[CH:11]=[C:10]([CH2:12][O:13]C(=O)C)[C:9]([CH:17]([CH3:19])[CH3:18])=[CH:8][C:7]=1[CH:20]([CH3:22])[CH3:21])(=O)C.[OH-].[K+]>CO>[OH:4][CH2:5][C:6]1[CH:11]=[C:10]([CH2:12][OH:13])[C:9]([CH:17]([CH3:18])[CH3:19])=[CH:8][C:7]=1[CH:20]([CH3:22])[CH3:21] |f:1.2|
|
Name
|
compound
|
Quantity
|
40.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC1=C(C=C(C(=C1)COC(C)=O)C(C)C)C(C)C
|
Name
|
|
Quantity
|
16.1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
After distilling off the solvent
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethyl acetate/petroleum ether
|
Name
|
|
Type
|
|
Smiles
|
OCC1=C(C=C(C(=C1)CO)C(C)C)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |